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AZD8154: A Technical Guide to Dual PI3K Gamma and Delta Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **AZD8154**, a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) gamma (γ) and delta (δ) isoforms. This document details the core mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols to support further research and development in this area.

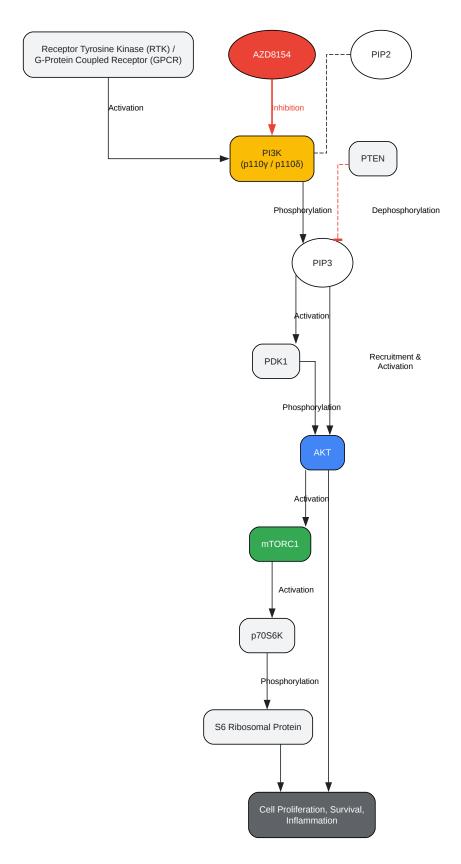
Core Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The PI3Ky and PI3K δ isoforms are predominantly expressed in leukocytes, making them key targets for modulating immune responses.[2][3]

AZD8154 is a dual inhibitor that selectively targets the p110γ and p110δ catalytic subunits of the PI3K enzyme.[4][5] By inhibiting these isoforms, **AZD8154** effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent suppression of the PI3K/AKT signaling cascade ultimately leads to a reduction in inflammatory responses.



Below is a diagram illustrating the PI3K/AKT signaling pathway and the points of inhibition by **AZD8154**.





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PI3K/AKT Signaling Pathway and AZD8154 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AZD8154** from preclinical and clinical studies.

Table 1: In Vitro PI3K Enzyme Inhibition

PI3K Isoform	Species	pIC50	IC50 (nM)
РІЗКу	Human	9.1	0.79
Dog	8.5	3.0	
Mouse	8.0	9.5	_
ΡΙ3Κδ	Human	9.2	0.69
Dog	8.5	3.4	
Mouse	8.6	2.7	_
ΡΙ3Κα	Human	7.2	61
Dog	7.5	30	
Mouse	7.8	15	
РІЗКβ	Human	5.9	1400
Dog	6.5	301	
Mouse	5.6	2600	_

Table 2: In Vitro Cell-Based Inhibition



Target Pathway	Cell Line	pIC50	IC50 (nM)
РІЗКу	RAW 264	9.1	0.76
РІЗКδ	JEKO-1	8.4	4.3
ΡΙ3Κα	PDPK1	<4.7	>18400
РІЗКβ	TOR7	<4.5	>30000

Table 3: In Vivo Efficacy in Rat Models

Model	Endpoint	Dose (mg/kg)	Inhibition (%)
Inhaled LPS Model	BALf Neutrophil Recruitment	0.3	83
0.1	51		
0.02	Mild/No	_	
Ovalbumin Challenge Model	Phosphorylation of S6 Ribosomal Protein	- 69 - 1180 μg/kg	Dose-dependent
Cytokine Release (IL- 13, IL-17)	69 - 1180 μg/kg	Dose-dependent	
Eosinophil Influx	69 - 1180 μg/kg	Dose-dependent	-

Table 4: Phase 1 Clinical Pharmacokinetics in Healthy

Volunteers (Inhaled Administration)

Parameter	Value
Terminal Mean Half-life	18.0 - 32.0 hours
Pulmonary Bioavailability	94.1%
Time to Maximum Concentration (tmax)	0.17 - 0.75 hours
Dose Proportionality	Observed in the 0.1 to 7.7 mg range
Accumulation (after 9 days)	2- to 3-fold



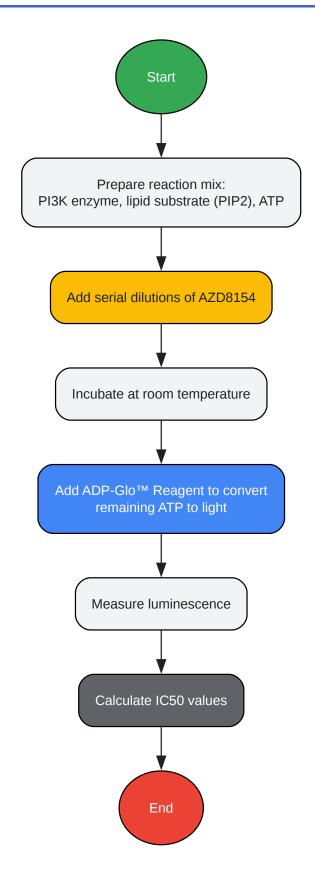
Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of **AZD8154**.

In Vitro PI3K Enzyme Inhibition Assay

The inhibitory activity of **AZD8154** against PI3K isoforms is determined using a biochemical assay that measures the formation of ADP, a product of the kinase reaction.





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Workflow for a typical PI3K kinase inhibition assay.



Protocol:

- Reaction Setup: A reaction buffer containing the purified PI3K enzyme (e.g., p110γ/p85α), a lipid substrate (e.g., PIP2), and ATP is prepared.
- Inhibitor Addition: Serial dilutions of AZD8154 are added to the reaction mixture.
- Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
- Detection: A detection reagent, such as ADP-Glo[™], is added to terminate the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- Data Analysis: The luminescence is measured, and the data are used to calculate the IC50 value, representing the concentration of AZD8154 required to inhibit 50% of the enzyme's activity.

Cell-Based PI3K Pathway Inhibition Assays

Cell-based assays are crucial for determining the potency of **AZD8154** in a more physiologically relevant context.

3.2.1. PI3Ky Activity in RAW 264.7 Cells

The murine macrophage-like cell line RAW 264.7 is used to assess the inhibition of PI3Ky.

Protocol:

- Cell Culture: RAW 264.7 cells are cultured in appropriate media.
- Inhibitor Treatment: Cells are pre-incubated with varying concentrations of AZD8154.
- Stimulation: The PI3Ky pathway is activated by stimulating the cells with a relevant agonist.
- Endpoint Measurement: Inhibition of PI3Ky is assessed by measuring the expression of downstream markers, such as CD11b, using flow cytometry.



 Data Analysis: IC50 values are determined by plotting the inhibition of marker expression against the concentration of AZD8154.

3.2.2. PI3Kδ Activity in JEKO-1 Cells

The human mantle cell lymphoma cell line JEKO-1 is utilized to evaluate the inhibition of PI3K δ .

Protocol:

- Cell Culture: JEKO-1 cells are maintained in suspension culture.
- Inhibitor Treatment: Cells are treated with a range of AZD8154 concentrations.
- Stimulation: The B-cell receptor (BCR) pathway, which signals through PI3K δ , is activated.
- Endpoint Measurement: The phosphorylation of downstream signaling proteins, such as AKT and S6 ribosomal protein, is measured by Western blotting or other immunoassays.
- Data Analysis: The reduction in phosphorylation is quantified to determine the IC50 of AZD8154 for PI3Kδ inhibition.

In Vivo Rat Ovalbumin Challenge Model

This model of allergic asthma is used to evaluate the anti-inflammatory effects of **AZD8154** in vivo.

Protocol:

- Sensitization: Rats are sensitized to ovalbumin (OVA) through intraperitoneal injections to induce an allergic phenotype.
- Drug Administration: A specified period after sensitization, rats are administered AZD8154 via inhalation.
- Ovalbumin Challenge: Following drug administration, the rats are challenged with an aerosolized solution of OVA to induce an inflammatory response in the lungs.

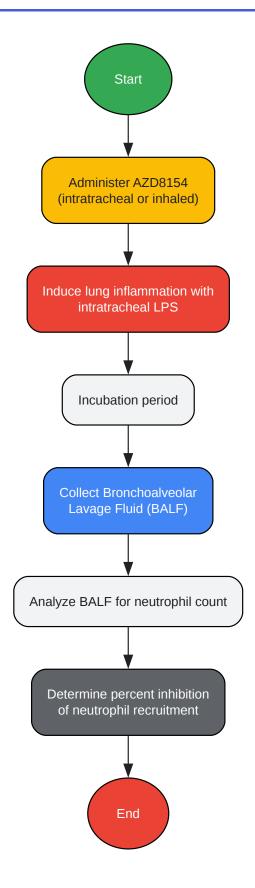


- Sample Collection: At a designated time point after the challenge, bronchoalveolar lavage fluid (BALF) and lung tissue are collected.
- Analysis: BALF is analyzed for inflammatory cell influx (e.g., eosinophils and neutrophils) and cytokine levels (e.g., IL-13, IL-17). Lung tissue can be processed to measure the phosphorylation of downstream signaling proteins like S6 ribosomal protein.

In Vivo Rat LPS-Induced Inflammation Model

This model is used to assess the ability of **AZD8154** to inhibit acute lung inflammation induced by lipopolysaccharide (LPS), a component of gram-negative bacteria.





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Workflow for the in vivo rat LPS-induced inflammation model.



Protocol:

- Drug Administration: Rats are treated with **AZD8154**, typically via inhalation or intratracheal administration.
- LPS Challenge: A solution of LPS is administered directly into the lungs of the rats to induce an inflammatory response.
- Sample Collection: After a set period, BALF is collected.
- Analysis: The BALF is analyzed to determine the number of neutrophils, a key indicator of
 acute inflammation. The reduction in neutrophil count in AZD8154-treated animals compared
 to a vehicle control group is used to calculate the percentage of inhibition.

Conclusion

AZD8154 is a potent and selective dual inhibitor of PI3Ky and PI3K δ with a promising pharmacokinetic and safety profile. The data presented in this technical guide highlight its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provide a foundation for researchers and drug development professionals to further investigate the properties and applications of **AZD8154** and other dual PI3Ky/ δ inhibitors.

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